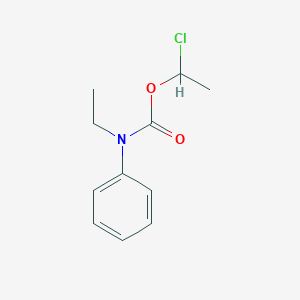
1-Chloroethyl ethyl(phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethyl N-ethyl-N-phenylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . This compound is known for its unique structure, which includes a chloroethyl group, an ethyl group, and a phenylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloroethyl N-ethyl-N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of N-ethyl-N-phenylcarbamate with 1-chloroethanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1-Chloroethyl ethyl(phenyl)carbamate often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various carbamate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Organic Synthesis
1-Chloroethyl ethyl(phenyl)carbamate serves as a reagent in organic synthesis, particularly for introducing functional groups into complex molecules. Its ability to form covalent bonds with nucleophilic sites makes it valuable in creating derivatives of various chemical compounds.
Mechanism of Action
The mechanism of action involves the interaction of the chloroethyl group with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can significantly influence enzyme activity and other biochemical pathways, making it a useful tool in synthetic organic chemistry.
Biological Applications
Pharmacological Research
Research has indicated that this compound may exhibit therapeutic potential due to its effects on biological systems. Studies have focused on its interactions with enzymes and proteins, suggesting implications for drug development . For instance, preliminary findings indicate that this compound can alter enzyme activity, which could be harnessed for developing new pharmacological agents.
Neuroprotective Studies
Recent studies have explored the neuroprotective effects of carbamate derivatives, including this compound. These investigations suggest that modifications to the compound can influence its protective effects against neurodegenerative conditions . The addition of electron-withdrawing groups has been shown to affect the compound's efficacy in protecting neuronal cells.
Industrial Applications
Agrochemical Production
In the agrochemical industry, this compound is utilized in the synthesis of pesticides and herbicides. Its ability to interact with biological targets makes it a candidate for developing effective pest control agents. The compound's structural characteristics allow it to function effectively as an insecticide, providing an avenue for further research into environmentally friendly agricultural chemicals.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The results demonstrated that the compound inhibited AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .
Case Study 2: Synthesis of Carbamate Derivatives
Research focused on synthesizing various carbamate derivatives using this compound as a starting material. The study highlighted the versatility of this compound in generating a range of biologically active molecules, emphasizing its role as a key intermediate in pharmaceutical chemistry .
Data Tables
Wirkmechanismus
The mechanism of action of 1-Chloroethyl ethyl(phenyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloroethyl chloroformate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-ethyl-N-phenylcarbamate: Lacks the chloroethyl group, resulting in different reactivity and uses.
Uniqueness: 1-Chloroethyl N-ethyl-N-phenylcarbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
1-chloroethyl N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(11(14)15-9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
WWBLFONEJCQIBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)OC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















